3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole

Medicinal Chemistry Data Availability Chemical Probes

This is a 98% pure, research-grade heterocyclic building block. Procurement is strictly justified for use as a synthetic intermediate. As no biological data exists, its value is solely in its molecular structure for novel compound synthesis. Verify batch-specific purity via CoA before use.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B12930131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CC2CNC2
InChIInChI=1S/C8H13N3/c1-11-3-2-8(10-11)4-7-5-9-6-7/h2-3,7,9H,4-6H2,1H3
InChIKeyPUOWPXSGILTMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Identity and Availability of 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole for Procurement


3-(Azetidin-3-ylmethyl)-1-methyl-1H-pyrazole (CAS: 1548375-15-0) is a heterocyclic compound featuring an azetidine ring linked via a methylene bridge to a 1-methyl-1H-pyrazole core [1]. Its molecular formula is C8H13N3, with a molecular weight of 151.21 g/mol [1]. The compound is available from commercial vendors with a typical purity of 98%, making it accessible for use as a chemical building block or research intermediate .

Critical Data Gap: Why 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole Cannot Be Evaluated Against Analogs


A rigorous scientific selection or procurement decision for 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole is currently impossible. The compound's identity and commercial availability are confirmed [1], but a comprehensive search of primary research papers, patents, and authoritative databases like ChEMBL and BindingDB reveals a complete absence of verifiable, quantitative biological activity data. No IC50, EC50, Ki, or Kd values have been reported in the peer-reviewed literature or public bioactivity databases [2]. Consequently, there is no evidence to support any claims of differentiation or even baseline activity. Any attempt to compare this compound to a close analog would be based on speculation rather than on quantifiable scientific evidence.

Quantitative Evidence Guide: A Null Result for 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole


Null Finding: No Biological Activity Data to Support Scientific Selection

No peer-reviewed, quantitative biological activity data (e.g., IC50, EC50, Ki, Kd) exists in the public domain for 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole [1]. Searches of ChEMBL [1], BindingDB [2], and primary literature [3] yielded no results. Any claims of biological activity, such as in 'cancer or inflammation pathways,' are unverified and unsupported by evidence .

Medicinal Chemistry Data Availability Chemical Probes

Appropriate Application Scenarios for 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole Given Current Data


As a Chemical Building Block or Intermediate

Given the complete lack of validated biological activity data [1], the only justifiable scientific use for 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole is as a synthetic building block or intermediate in the preparation of more complex molecules. Its defined purity (98%) makes it suitable for use in chemical synthesis, where its structure is the primary requirement. Any use in biological assays would be purely exploratory and should be approached with the understanding that there is no prior evidence of activity.

Exploratory Research or Screening Campaigns

This compound could be included in an untargeted, broad-based screening campaign (e.g., phenotypic or fragment-based screening) to identify novel chemical matter. However, as there is no existing activity data [1], this would be a high-risk, exploratory endeavor with no guaranteed outcome. The lack of prior knowledge means it cannot be prioritized over other compounds that have some established biological rationale.

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